3-((S-Methylsulfonimidoyl)methyl)azetidine
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Overview
Description
3-((S-Methylsulfonimidoyl)methyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S-Methylsulfonimidoyl)methyl)azetidine typically involves the reaction of azetidine with a sulfonimidoylating agent under controlled conditions. One common method includes the use of sulfonimidoyl chlorides in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-((S-Methylsulfonimidoyl)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfonimidoyl chlorides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
3-((S-Methylsulfonimidoyl)methyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((S-Methylsulfonimidoyl)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form strong interactions with active sites, inhibiting the function of the target molecule. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-((S-Methylsulfonimidoyl)methyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H12N2OS |
---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
azetidin-3-ylmethyl-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H12N2OS/c1-9(6,8)4-5-2-7-3-5/h5-7H,2-4H2,1H3 |
InChI Key |
ZGYCJRHTHAZFFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1CNC1 |
Origin of Product |
United States |
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